molecular formula C12H16INO2 B12536010 t-Butyl (2-iodo-4-methylphenyl)carbamate

t-Butyl (2-iodo-4-methylphenyl)carbamate

Cat. No.: B12536010
M. Wt: 333.16 g/mol
InChI Key: QPOLTYRLRAGNET-UHFFFAOYSA-N
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Description

t-Butyl (2-iodo-4-methylphenyl)carbamate (CAS 1017279-68-3) is a carbamate derivative with a molecular formula of C12H16INO2 and a molecular weight of 333.17 g/mol. This compound is supplied as a yellow to colorless liquid and should be stored sealed in a dry environment at room temperature (20-22 °C) . This compound is of significant interest in medicinal and pesticide chemistry research, primarily due to its carbamate functional group. Carbamates are a well-known class of acetylcholinesterase (AChE) inhibitors . The mechanism involves the carbamate group covalently binding to the serine residue in the enzyme's active site, leading to a temporary inhibition of AChE and the degradation of the neurotransmitter acetylcholine . Research into novel phenyl-substituted carbamates is ongoing to develop agents with improved selectivity for insect versus mammalian AChE, which is a key strategy in creating safer insecticides . The specific iodine and methyl substituents on the phenyl ring make this compound a valuable intermediate for further chemical synthesis, such as in the development of potential anti-inflammatory agents through the creation of complex amide derivatives . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

tert-butyl N-(2-iodo-4-methylphenyl)carbamate

InChI

InChI=1S/C12H16INO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

QPOLTYRLRAGNET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)I

Origin of Product

United States

Synthetic Methodologies for the Preparation of T Butyl 2 Iodo 4 Methylphenyl Carbamate

Establishment of Foundational Synthetic Routes

Traditional synthetic routes are characterized by their reliability and are built upon well-understood organic chemistry principles. These methods often involve multiple steps, starting from simple, commercially available aromatic compounds.

A prevalent and logical strategy for synthesizing the title compound begins with a substituted aniline (B41778), specifically 4-methylaniline (p-toluidine). This multistep approach involves the sequential modification of the aniline core. The typical sequence involves first introducing the iodine atom onto the aromatic ring, followed by the protection of the amino group.

The general pathway is as follows:

Iodination: 4-methylaniline is subjected to an electrophilic iodination reaction to produce 2-iodo-4-methylaniline (B1303665) nih.gov. The directing effect of the amino group primarily facilitates substitution at the ortho position.

N-Boc Protection: The resulting 2-iodo-4-methylaniline is then treated with a Boc-protection agent, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), to form the final product, t-butyl (2-iodo-4-methylphenyl)carbamate nih.govatlantis-press.com.

An alternative, though less common, sequence would involve protecting the aniline first and then attempting iodination. However, the first approach is often preferred for regioselectivity control during the iodination step.

The introduction of an iodine atom onto the aromatic ring of a 4-methylaniline derivative is a critical step achieved through direct electrophilic halogenation. Unlike more reactive halogens, molecular iodine (I₂) is generally unreactive toward aromatic rings on its own and requires activation by an oxidizing agent or a more electrophilic iodine source libretexts.org.

Several protocols have been developed for this purpose:

Iodine with an Oxidizing Agent: A common laboratory method involves using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide or a copper salt (e.g., CuCl₂). These agents oxidize I₂ to a more potent electrophilic species, often represented as I⁺, which then reacts with the electron-rich aromatic ring libretexts.org.

Iodine Monochloride (ICl): ICl is a highly effective and widely used iodinating agent that readily introduces iodine at the position ortho to the activating amino group.

Iodine with Selectfluor™: A modern and highly efficient method employs elemental iodine activated by Selectfluor™ (F-TEDA-BF₄). This system offers high regioselectivity and functions under mild conditions, making it a valuable tool for synthesizing aromatic iodides organic-chemistry.org. This method is particularly useful for introducing iodine atoms progressively at the most electron-rich and sterically accessible positions organic-chemistry.org.

Table 1: Comparison of Direct Iodination Protocols

Reagent System Conditions Advantages
I₂ / Oxidizing Agent (e.g., H₂O₂) Acidic or neutral medium Readily available reagents libretexts.org.
Iodine Monochloride (ICl) Typically in a solvent like CH₂Cl₂ Straightforward, high reactivity.
I₂ / Selectfluor™ (F-TEDA-BF₄) Mild conditions High regioselectivity, efficient organic-chemistry.org.

The formation of the N-Boc carbamate (B1207046) is a crucial step that protects the amine functionality. The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions.

The most common method for this transformation is direct acylation . This involves reacting the amine (2-iodo-4-methylaniline) with a suitable electrophilic Boc-donating reagent. Di-tert-butyl dicarbonate ((Boc)₂O) is the most frequently used reagent for this purpose, often in the presence of a mild base like triethylamine (B128534) or in a biphasic system with sodium bicarbonate nih.gov. Another classic reagent is 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON).

While less common for this specific transformation, carbonylation methods can also be employed to form carbamate linkages, often involving transition-metal catalysts.

Table 2: Reagents for N-Boc Protection

Reagent Common Name Typical Conditions
Di-tert-butyl dicarbonate (Boc)₂O, Boc Anhydride (B1165640) Base (e.g., NEt₃, NaHCO₃), Solvent (e.g., THF, DCM) nih.gov.
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile Boc-ON Aprotic solvent.
tert-Butyl Chloroformate Boc-Cl Base (e.g., pyridine), low temperature.

Development of Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These include the application of transition metal catalysis and organocatalysis.

Transition metals, particularly palladium, play a significant role in modern organic synthesis by enabling reactions that are otherwise difficult to achieve. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. sigmaaldrich.com

For the synthesis of N-Boc protected anilines, a palladium-catalyzed cross-coupling reaction between an aryl halide and tert-butyl carbamate can be employed. sigmaaldrich.com This approach could serve as an alternative route to the title compound, potentially starting from 1,2-diiodo-4-methylbenzene. Furthermore, the Boc-protecting group is highly compatible with many transition metal-catalyzed reactions, such as the Suzuki cross-coupling, which allows for further functionalization of the molecule at the iodo position if desired. mdpi.com The use of palladium catalysts, often with specialized ligands, allows these reactions to proceed with high efficiency and selectivity under relatively mild conditions. mdpi.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major pillar of sustainable chemistry. These catalysts are often metal-free, reducing the risk of heavy metal contamination in the final product. Proline and its derivatives are prominent examples of organocatalysts that can be used to achieve high levels of selectivity under mild reaction conditions. orgsyn.org

Integration of Green Chemistry Principles

The synthesis of this compound typically involves two key transformations: the protection of the amino group of 4-methylaniline with a t-butoxycarbonyl group and the subsequent iodination of the aromatic ring. The application of green chemistry principles to these steps is crucial for developing sustainable and environmentally benign synthetic routes.

One of the core tenets of green chemistry is the reduction of derivatives and the use of protecting groups. acs.org While the Boc group is essential for directing the regioselectivity of the iodination and for modulating the reactivity of the aniline nitrogen, its introduction and eventual removal (if necessary in a multi-step synthesis) can add to the step count and generate waste. Modern approaches to N-Boc protection focus on minimizing the environmental impact. Catalyst-free methods for the N-tert-butyloxycarbonylation of amines in water or mixed aqueous-organic systems represent a significant advancement. nih.gov These methods often proceed with high chemoselectivity, avoiding the formation of common byproducts like isocyanates or ureas. nih.gov

For the iodination step, traditional methods often employ stoichiometric amounts of hazardous reagents. Green alternatives focus on the use of safer, more atom-economical iodinating agents and catalytic systems. The use of molecular iodine (I₂) in combination with a green oxidant, such as hydrogen peroxide (H₂O₂), under solvent-free or in environmentally benign solvents like water or ethanol (B145695), aligns well with green chemistry principles. mdpi.com Such systems can offer high atom economy as the primary byproduct is water.

Furthermore, the concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key consideration. acs.org Catalytic methods, where a small amount of a catalyst can facilitate the transformation of a large amount of substrate, are inherently more atom-economical than stoichiometric reactions. The development of organocatalytic iodination reactions, for instance, using thiourea (B124793) derivatives, provides a milder and more selective alternative to traditional methods, often proceeding with high yields under ambient conditions.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is paramount for maximizing the yield and purity of this compound while minimizing reaction times and energy consumption. Key parameters that are typically scrutinized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

In the N-Boc protection of 4-methylaniline, the choice of base and solvent can significantly influence the reaction rate and yield. While traditional methods might employ organic bases in anhydrous organic solvents, water-mediated catalyst-free conditions have been shown to be highly effective, often leading to excellent yields in short reaction times. nih.gov

For the subsequent iodination of the resulting t-butyl (4-methylphenyl)carbamate, a number of factors must be optimized. The choice of iodinating agent and any accompanying catalyst or oxidant is critical. For instance, the combination of an iodide source, such as potassium iodide (KI), with an oxidant like ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) has been reported as an environmentally benign protocol for the iodination of activated aromatics. organic-chemistry.org The optimization of the molar ratios of these reagents is crucial to ensure complete conversion of the starting material while avoiding over-iodination or other side reactions.

The reaction temperature and time are also critical parameters. While some iodination reactions may require elevated temperatures to proceed at a reasonable rate, others, particularly those employing highly reactive electrophilic iodine species, can be performed at room temperature or even at 0 °C to enhance selectivity. orgsyn.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and to quench the reaction upon completion to prevent the formation of degradation products.

Below is a table summarizing key parameters that can be optimized for the synthesis of this compound.

Reaction Step Parameter to Optimize Typical Range/Options Goal of Optimization
N-Boc ProtectionSolventDichloromethane (B109758), THF, Water/AcetoneImprove solubility, enhance reaction rate, greenness
BaseTriethylamine, DMAP, Catalyst-free (in water)Efficiently deprotonate the amine, minimize side reactions
Temperature0 °C to Room TemperatureControl reaction rate, prevent side reactions
Reaction Time1 - 24 hoursEnsure complete conversion
IodinationIodinating AgentI₂, NIS, DIH, IClReactivity, selectivity, cost, safety
Catalyst/OxidantH₂O₂, (NH₄)₂S₂O₈, ThioureaGenerate electrophilic iodine, improve efficiency
SolventAcetonitrile, Methanol, Water, DichloromethaneSubstrate solubility, influence on regioselectivity
Temperature0 °C to RefluxControl reaction rate and selectivity
Molar RatiosSubstrate:Iodinating Agent:CatalystMaximize conversion, minimize byproducts

Chemo- and Regioselectivity Considerations in Synthetic Pathways

The synthesis of this compound from 4-methylaniline requires careful control of both chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this synthesis, the primary chemoselective challenge lies in the iodination step. The starting material for this step, t-butyl (4-methylphenyl)carbamate, possesses several potentially reactive sites: the aromatic ring, the nitrogen atom of the carbamate, and the methyl group. The goal is to selectively iodinate the aromatic ring without affecting the other functional groups. The Boc protecting group plays a crucial role here by decreasing the nucleophilicity of the nitrogen atom, thus preventing N-iodination. Furthermore, under typical electrophilic aromatic iodination conditions, the benzylic C-H bonds of the methyl group are generally unreactive.

Regioselectivity , the control of the position of the incoming iodo group on the aromatic ring, is a critical aspect of this synthesis. The directing effects of the substituents on the aromatic ring of t-butyl (4-methylphenyl)carbamate govern the outcome of the iodination reaction. The two substituents are the -NHBoc group and the -CH₃ group.

The -NHBoc group is a strong activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance. The methyl group is a weaker activating group and is also an ortho, para-director through an inductive effect and hyperconjugation.

In the case of t-butyl (4-methylphenyl)carbamate, the para position relative to the -NHBoc group is already occupied by the methyl group. Therefore, the incoming electrophile (the iodonium (B1229267) ion or its equivalent) will be directed to the positions ortho to the -NHBoc group. These are the C2 and C6 positions. The methyl group, being at the C4 position, directs incoming electrophiles to the C3 and C5 positions (which are also ortho to the methyl group).

The powerful ortho-directing ability of the carbamate group generally dominates over the directing effect of the methyl group. Consequently, the iodination is expected to occur primarily at the C2 position. Steric hindrance from the bulky t-butyl group on the carbamate can also influence the regioselectivity, potentially favoring substitution at the less hindered ortho position if the two ortho positions were not equivalent. However, in this symmetrical case with respect to the carbamate group, the electronic directing effect is the primary determinant.

Therefore, the electrophilic iodination of t-butyl (4-methylphenyl)carbamate is highly regioselective, yielding the desired this compound as the major product. The formation of the other possible regioisomer, t-butyl (3-iodo-4-methylphenyl)carbamate, is generally observed as a minor byproduct, if at all. The choice of iodinating reagent and reaction conditions can be fine-tuned to maximize the formation of the desired 2-iodo isomer. For instance, milder iodinating agents and lower reaction temperatures often lead to higher regioselectivity.

The following table summarizes the directing effects of the substituents on the aromatic ring:

Substituent Position Electronic Effect Directing Influence
-NHBocC1Activating, Resonance Donatingortho, para
-CH₃C4Activating, Inductive/Hyperconjugationortho, para

This analysis underscores the inherent selectivity of the synthetic pathway, which allows for the efficient and controlled preparation of this compound.

Chemical Reactivity and Transformational Pathways of T Butyl 2 Iodo 4 Methylphenyl Carbamate

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The aryl iodide group is an excellent substrate for numerous cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to low-valent metal centers, a key step in many catalytic cycles.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. nih.govresearchgate.net For a substrate like t-butyl (2-iodo-4-methylphenyl)carbamate, the aryl iodide is the electrophilic partner. The reaction is compatible with a wide array of functional groups, including the N-Boc protecting group.

The catalytic cycle typically involves three main steps:

Oxidative Addition: A Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate.

Transmetalation: A base activates the organoboron species (e.g., a boronic acid or ester) to form a boronate complex, which then transfers its organic group to the Pd(II) center, displacing the halide.

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

A variety of palladium sources, ligands, and bases can be employed to optimize the reaction. For instance, palladium complexes with phosphine (B1218219) ligands are commonly used. nih.gov The choice of base, such as potassium carbonate or potassium phosphate, is crucial for the efficiency of the transmetalation step. nih.govresearchgate.net The reaction's tolerance for diverse functionalities makes it a powerful tool for elaborating the core structure of this compound. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Component Example Role
Aryl Halide This compound Electrophile
Boron Reagent Phenylboronic acid Nucleophile Source
Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Facilitates C-C bond formation
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates boron reagent

| Solvent | Toluene, Dioxane, DMF, Water | Reaction medium |

Heck and Sonogashira Reactions for Olefin and Alkyne Functionalization

Sonogashira Coupling is a highly effective method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The aryl iodide in this compound makes it an ideal substrate for this transformation, which proceeds under mild conditions, often at room temperature. wikipedia.org

The mechanism involves two interconnected catalytic cycles. wikipedia.org In the palladium cycle, oxidative addition of the aryl iodide to a Pd(0) species occurs, similar to the Suzuki reaction. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the palladium center to afford the arylalkyne product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. libretexts.orgnih.gov

The Heck Reaction , while not as commonly cited for this specific substrate in the initial search, is another fundamental palladium-catalyzed reaction that couples aryl halides with alkenes. It provides a direct method for arylating double bonds, leading to the formation of substituted olefins.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for constructing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.org It represents a significant improvement over harsher classical methods. wikipedia.org

For a molecule like this compound, the aryl iodide can be coupled with a wide range of primary or secondary amines. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical, with sterically hindered and electron-rich phosphines often providing the best results by promoting both the oxidative addition and the final reductive elimination steps. wikipedia.orgorganic-chemistry.org Bidentate phosphine ligands like BINAP and DPEPhos were important in early developments for extending the reaction's scope. wikipedia.org A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine nucleophile.

Copper-Mediated Ullmann and Other Cross-Coupling Processes

The Ullmann condensation is a classical copper-mediated reaction for forming carbon-heteroatom and carbon-carbon bonds. While often requiring high temperatures, modern advancements have led to milder, ligand-assisted protocols. In the context of this compound, a copper-catalyzed Ullmann-type reaction could be employed to couple the aryl iodide with various nucleophiles, such as alcohols (to form ethers) or amines, serving as an alternative to palladium-based methods. The reactivity of aryl iodides is generally high in these transformations.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems. nih.govkyoto-u.ac.jp Nickel catalysts can promote the coupling of aryl halides with a variety of partners, including organometallic reagents (like Grignard reagents), amines, and alcohols. kyoto-u.ac.jpnih.gov

Key advantages of nickel catalysis include its ability to activate otherwise unreactive C-O bonds (such as those in aryl carbamates) and its unique reactivity profile. nih.gov For this compound, nickel catalysis offers a robust method for C-C, C-N, and C-O bond formation. Recent developments include nickel-photoredox dual catalysis, which allows for cross-coupling reactions to proceed under very mild conditions using visible light. nih.govacs.orgchemrxiv.org In some systems, simple additives like tert-butylamine (B42293) can function as both a base and a ligand, simplifying the reaction setup. nih.govacs.orgchemrxiv.org

Table 2: Comparison of Major Cross-Coupling Reactions for Aryl Iodides

Reaction Bond Formed Typical Catalyst Key Features
Suzuki-Miyaura C-C Palladium High functional group tolerance; uses organoboron reagents. nih.gov
Sonogashira C-C (alkyne) Palladium/Copper Mild conditions; synthesis of arylalkynes. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig C-N Palladium Forms aryl amines; ligand choice is critical. wikipedia.orgorganic-chemistry.org

| Nickel-Coupling | C-C, C-N, C-O | Nickel | Cost-effective; unique reactivity, including photoredox catalysis. nih.govnih.gov |

Transformations of the N-Boc Carbamate (B1207046) Functionality

The tert-butoxycarbonyl (N-Boc) group is one of the most common protecting groups for amines in organic synthesis. researchgate.net Its popularity stems from its ease of installation and, most importantly, its stability towards a wide range of non-acidic conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation. researchgate.netorganic-chemistry.org

The primary transformation of the N-Boc group is its cleavage, or deprotection, to reveal the free amine. This is most commonly achieved under acidic conditions. organic-chemistry.org The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is typically scavenged by the solvent or an added nucleophile. This process ultimately leads to the formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide.

A variety of acidic reagents can be used for Boc deprotection, with the choice depending on the sensitivity of other functional groups in the molecule. Common methods include:

Strong acids: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard method.

Milder acids: Formic acid, aqueous phosphoric acid, or HCl in an organic solvent (like dioxane or methanol) are also effective. researchgate.net

Lewis acids: Reagents such as trimethylsilyl (B98337) iodide can also facilitate cleavage.

Thermal deprotection: In some cases, heating in specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can induce thermolytic cleavage of the Boc group. researchgate.net

While the Boc group is generally stable, it can undergo other transformations. For instance, under strongly basic conditions, deprotonation of the N-H bond can occur, potentially leading to the formation of an isocyanate intermediate through the elimination of the tert-butoxide anion. researchgate.net

Selective Deprotection Methodologies to Access Free Amines

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal. rsc.orgarkat-usa.org The deprotection of this compound to yield the free amine, 2-iodo-4-methylaniline (B1303665), is typically achieved under acidic conditions. fishersci.co.ukmasterorganicchemistry.com

Commonly employed methods involve the use of strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in various solvents like ethyl acetate (B1210297) or dioxane. fishersci.co.uk The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide. highfine.com This acid-catalyzed hydrolysis is generally fast and occurs at room temperature. fishersci.co.uk

While acidic conditions are standard, alternative methods can be employed for substrates sensitive to strong acids. highfine.com Lewis acids, such as zinc bromide, have been shown to cleave Boc groups. fishersci.co.ukhighfine.com Additionally, thermolytic cleavage under neutral conditions is a possibility, though it requires high temperatures. sciencemadness.org For specific heterocyclic systems, basic conditions using reagents like sodium borohydride (B1222165) in ethanol (B145695) have been reported for Boc deprotection, though their applicability to aryl carbamates like the title compound is less common. arkat-usa.org

A summary of common deprotection conditions is presented below.

Reagent(s)Solvent(s)TemperatureNotes
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room TemperatureStandard, efficient method for acid-stable molecules. fishersci.co.uk
Hydrochloric Acid (HCl)Dioxane, Ethyl AcetateRoom TemperatureCommon alternative to TFA. fishersci.co.uk
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureA milder Lewis acid alternative. fishersci.co.uk
Oxalyl chloride, Methanol (B129727)-Room TemperatureReported as a mild method for various N-Boc compounds. rsc.org
ThermolysisNeat/High-boiling solventHigh Temperature (>180°C)Avoids acidic or basic conditions but requires significant heat. sciencemadness.org

Derivatization Strategies via the Carbamate Group

While the most common reaction of the carbamate is its removal, the Boc-protected amine can be further derivatized. The nitrogen atom of the carbamate is generally non-nucleophilic due to the electron-withdrawing nature of the Boc group. However, under strongly basic conditions, deprotonation can occur, allowing for subsequent N-alkylation or N-arylation.

More synthetically useful transformations involve converting the Boc-protected amine into other functional groups. For instance, Boc-protected amines can be transformed into various ureas by in-situ generation of isocyanates using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). organic-chemistry.org Another approach involves reaction with aluminum amide complexes to form substituted ureas. organic-chemistry.org Additionally, rhodium-catalyzed couplings with arylboroxines can convert N-Boc protected anilines directly into secondary benzamides, a reaction that tolerates acid-labile groups. organic-chemistry.org

Reactivity as a Masked Amine Equivalent in Further Transformations

The primary strategic role of the Boc group in this compound is to function as a "masked amine." The free amino group in 2-iodo-4-methylaniline is a strong activating group and a nucleophile, which can interfere with many desired chemical transformations. ucalgary.cachemistrysteps.com For example, the basicity of the amine makes it incompatible with reactions requiring Lewis acids (e.g., Friedel-Crafts reactions) or strong acids. ucalgary.ca

By protecting the amine as a carbamate, its activating effect is attenuated, and its nucleophilicity and basicity are suppressed. ucalgary.ca This allows for selective reactions to be performed at other sites of the molecule, most notably at the carbon-iodine bond (e.g., palladium-catalyzed cross-coupling reactions) or on the aromatic ring itself. Once the desired transformation is complete, the Boc group can be removed as described in section 3.2.1 to reveal the free amine, effectively allowing for the synthesis of complex aniline (B41778) derivatives that would be difficult to access directly. ucalgary.ca

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The electronic nature of the substituents on the phenyl ring of this compound governs its reactivity towards substitution. The N-Boc group is an ortho-, para-directing activator, although less potent than a free amino group. ucalgary.cabyjus.com The methyl group is also an ortho-, para-directing activator. Conversely, the iodine atom is a deactivating, ortho-, para-directing group.

In this specific molecule, the positions ortho and para to the strongly activating N-Boc group are already occupied by iodine and methyl groups, respectively. Therefore, electrophilic aromatic substitution (EAS) would be directed to the remaining open positions. The most likely positions for electrophilic attack are C-6 (ortho to the N-Boc group and meta to the methyl) and C-5 (meta to the N-Boc group and ortho to the methyl). The interplay between the directing effects and steric hindrance from the bulky iodine and t-butyl groups will determine the final regiochemical outcome. For instance, nitration of similar iodo-aromatics in acetic anhydride can lead to the formation of aryliodine(III) intermediates prior to nuclear nitration. psu.edu

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgdiva-portal.orgmasterorganicchemistry.com The phenyl ring in this compound is substituted with electron-donating or weakly deactivating groups, making it unreactive towards classical SNAr reactions. nih.govsemanticscholar.org The reaction would not proceed via the typical Meisenheimer complex intermediate under standard SNAr conditions. diva-portal.org

Reductive Transformations and Hydrogenation Studies

The primary site for reduction on this compound is the carbon-iodine bond. Aryl iodides can undergo reductive dehalogenation (also known as hydrodeiodination) to replace the iodine atom with a hydrogen atom. This transformation is commonly achieved via catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com

Palladium on carbon (Pd/C) is a standard catalyst for this purpose, used with a hydrogen source. organic-chemistry.orgresearchgate.net The hydrogen source can be hydrogen gas itself or transfer hydrogenation reagents like triethylammonium (B8662869) formate. researchgate.net This reduction is generally chemoselective, leaving other functional groups like the carbamate and methyl group intact. organic-chemistry.orgresearchwithrutgers.com Compared to other aryl halides, the C-I bond is the most readily cleaved, meaning bromides or chlorides elsewhere on a molecule would likely remain untouched under conditions sufficient to reduce the iodide. organic-chemistry.orgresearchwithrutgers.com

Under more forcing hydrogenation conditions, it is possible to reduce the aromatic ring, but this typically requires high pressures, high temperatures, and more active catalysts like rhodium or ruthenium, and is not a common transformation for this class of compound.

TransformationReagent(s)CatalystProduct
Reductive DehalogenationH₂ (gas) or HCOOH·NEt₃10% Pd/Ct-Butyl (4-methylphenyl)carbamate
Reductive DehalogenationTetramethyldisiloxane (TMDS)PdCl₂ (forms nanoparticles)t-Butyl (4-methylphenyl)carbamate

Radical Chemistry Involving the Aryl Iodide and Aryl Radical Intermediates

The carbon-iodine bond in this compound serves as an effective precursor for the generation of an aryl radical. nih.gov Aryl iodides are particularly well-suited for this, as the C-I bond is relatively weak and susceptible to homolytic cleavage under various conditions. rsc.org

Methods for generating aryl radicals from aryl iodides include:

Tin-based methods: Reaction with radical initiators like AIBN in the presence of a tin hydride (e.g., tributyltin hydride, Bu₃SnH) is a classic method. nih.gov

Photoredox catalysis: Visible-light photoredox catalysis using transition metal complexes (e.g., Ru or Ir) or organic dyes can induce a single-electron transfer to the aryl iodide, leading to radical formation. nih.govrsc.org

Transition-metal-free methods: Reagents like Rongalite (sodium hydroxymethanesulfinate) can act as precursors to super electron donors, initiating the formation of aryl radicals from aryl halides without the need for a transition metal. semanticscholar.org

Once formed, the 2-(tert-butoxycarbonylamino)-5-methylphenyl radical is a highly reactive intermediate. researchgate.net It can participate in a variety of synthetic transformations, including intramolecular cyclizations to form new ring systems or intermolecular reactions such as additions to alkenes (Giese reaction) or homolytic aromatic substitution. nih.govsemanticscholar.org The presence of the ortho-carbamate group can influence subsequent reaction pathways, for example, by enabling 1,5-hydrogen atom transfer (1,5-HAT) reactions in suitably designed substrates. researchgate.net

Strategic Utility As a Building Block in Advanced Organic Synthesis

Precursor for the Elaboration of Diverse Organic Scaffolds

The primary utility of t-Butyl (2-iodo-4-methylphenyl)carbamate lies in its role as a versatile precursor for a wide array of more complex organic structures. The aryl iodide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation.

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids or their esters provides a direct route to substituted biaryl and styrenyl compounds. This reaction is a cornerstone of modern synthesis, particularly in the creation of pharmaceutical intermediates.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields arylalkynes. nih.gov These products are themselves valuable intermediates, serving as precursors for heterocycles, polymers, and other conjugated systems. rsc.orgprepchem.com The higher reactivity of aryl iodides compared to bromides or chlorides allows for selective coupling in molecules containing multiple different halogen atoms. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. researchgate.netnih.gov This method is a powerful way to construct diarylamines or N-aryl alkylamines, which are common motifs in bioactive molecules. acs.orgsci-hub.mk

Following these coupling reactions, the Boc-protecting group on the nitrogen atom can be readily removed under acidic conditions. The resulting free aniline (B41778) can then undergo a host of secondary reactions, such as acylation to form amides, reaction with isocyanates to form ureas, or participation in further cyclization reactions. This two-stage functionalization strategy—first at the iodine position, then at the nitrogen—grants chemists precise control over the synthetic sequence, enabling the assembly of diverse and highly substituted aromatic scaffolds from a single, common intermediate. nih.gov

Table 1: Examples of Scaffolds Derived from t-Butyl (2-iodo-4-methylphenyl)carbamate

Coupling Reaction Reagent Type Resulting Scaffold
Suzuki-Miyaura Arylboronic Acid Biaryl
Sonogashira Terminal Alkyne Arylalkyne
Buchwald-Hartwig Amine/Amide Diaryl/N-Aryl Amine
Post-Coupling Deprotection & Acylation Carboxylic Acid N-Acyl Biaryl/Arylalkyne

Role in the Multistep Synthesis of Complex Molecular Architectures

Building blocks based on the 2-iodoaniline (B362364) core are instrumental in the multistep synthesis of complex, biologically active molecules and natural products. The ability to introduce specific substituents via cross-coupling and then perform further manipulations makes this scaffold ideal for constructing intricate polycyclic systems.

For example, the core structure of benzo[c]phenanthridine (B1199836) alkaloids, such as trisphaeridine (B1211939) and norchelerythrine, has been assembled using a palladium-catalyzed intramolecular biaryl coupling. researchgate.net The key precursor for this cyclization was a secondary amide prepared from a 2-iodoaniline derivative, demonstrating how this building block can be used to form the central ring system of a complex alkaloid. researchgate.net

Furthermore, 2-iodoanilines are key starting materials in the synthesis of quinoline (B57606) derivatives. researchgate.net Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The reaction of a 2-iodoaniline with an appropriate coupling partner can establish the core quinoline skeleton, which can then be further elaborated into a specific drug target. This highlights the role of the building block not just in creating diversity, but in providing a reliable entry point for the total synthesis of complex and valuable molecular architectures.

Application in Cascade and One-Pot Reaction Sequences

The unique positioning of the iodo and protected amino groups makes this compound an excellent substrate for cascade (or domino) and one-pot reactions. These processes, where multiple bond-forming events occur sequentially in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity.

Research has shown that 2-iodoanilines can participate in palladium-catalyzed cascade reactions to rapidly construct complex heterocyclic systems. researchgate.net A notable example is the synthesis of 2-aryl-substituted quinolines from 2-iodoanilines and β-chloropropiophenones. researchgate.netsci-hub.mk This process involves a likely sequence of Heck coupling followed by an intramolecular C-N bond formation to build the quinoline core in a single operation. Similarly, N-acylated 2-iodoanilines can undergo palladium-catalyzed cascade reactions with 1,3-butadiynamides and alcohols to generate highly substituted 2-alkoxyquinolines. nih.gov

Another powerful application is in the one-pot synthesis of substituted indoles. A reported methodology involves a sequential Sonogashira coupling of an ortho-ethynylaniline with an aryl iodide, followed by an intramolecular aminopalladation and a second cross-coupling event to yield 2,3-diarylindoles. rsc.org While starting from an ethynylaniline, this demonstrates the principle of using a single palladium catalyst to orchestrate a multi-step sequence starting from a 1,2-disubstituted aniline scaffold. Such one-pot sequences capitalize on the reactivity of the building block to rapidly increase molecular complexity.

Table 2: Cascade and One-Pot Reactions Involving the 2-Iodoaniline Scaffold

Reaction Type Coupling Partners Resulting Heterocycle
Heck/Amination Cascade 2-Iodoaniline, β-Chloropropiophenone 2-Arylquinoline researchgate.net
Annulation Cascade N-(2-Iodophenyl)ynamide, Alcohol 2-Alkoxyquinoline nih.gov
Sonogashira/Aminopalladation o-Ethynylaniline, Aryl Iodide 2,3-Diarylindole rsc.org

Design and Synthesis of Labeled Compounds or Probes

The presence of an iodine atom makes this compound and related structures valuable precursors for isotopically labeled compounds, particularly for use as molecular probes in medical imaging. acs.org Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful diagnostic techniques that rely on the detection of radioactive isotopes within the body. nih.gov

Aryl iodides are common starting materials for two main radiolabeling strategies:

Radioiodination: The non-radioactive iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I, through methods like iodide exchange. This provides a direct route to radioiodinated imaging agents.

Precursor for Radiofluorination: Aryl iodides are excellent precursors for the synthesis of diaryliodonium salts. These hypervalent iodine compounds are highly effective substrates for nucleophilic radiofluorination with [¹⁸F]fluoride, which is the most widely used radionuclide for PET imaging. For instance, in the development of novel PET radioligands for the translocator protein (TSPO), a key synthetic step involved the conversion of an amine to an iodide, which was then transformed into an aryl(mesityl)iodonium salt to facilitate the final labeling with fluorine-18. nih.gov

Therefore, this compound can serve as a non-radioactive precursor for the synthesis of a potential PET or SPECT probe. After coupling reactions to attach a biologically active moiety, the iodine atom (or a derivative thereof) can be used as the site for introducing the radionuclide, enabling the non-invasive visualization of biological processes in vivo. nih.govosti.gov

Advanced Spectroscopic and Chromatographic Methodologies for Analysis and Characterization of T Butyl 2 Iodo 4 Methylphenyl Carbamate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the primary methods for confirming the structure of t-Butyl (2-iodo-4-methylphenyl)carbamate. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

Expected ¹H NMR Data: The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The aromatic protons on the phenyl ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the iodo and methyl groups will influence their specific chemical shifts and splitting patterns. The nine equivalent protons of the tert-butyl group would give rise to a characteristic singlet in the upfield region (around δ 1.5 ppm). The proton of the carbamate (B1207046) NH group is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Data: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 150-160 ppm. The carbon atoms of the aromatic ring will resonate between δ 110-150 ppm, with the carbon atom bonded to the iodine showing a significantly lower chemical shift due to the heavy atom effect. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0110 - 150
NHVariable (broad singlet)-
Ar-CH₃~2.3~20
C(CH₃)₃~1.5 (singlet, 9H)~80 (quaternary), ~28 (methyls)
C=O-150 - 160
C-I-~90-100

Note: These are predicted values and actual experimental data may vary.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the aromatic protons on the phenyl ring, helping to determine their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would be crucial for assigning the signals of the aromatic CH groups and the methyl groups of the tolyl and tert-butyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the methyl protons and adjacent aromatic protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Interpretation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₆INO₂), the expected monoisotopic mass is 333.0226 g/mol . HRMS would be able to confirm this mass with high accuracy (typically within 5 ppm), providing strong evidence for the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound would likely proceed through several key pathways:

Loss of the tert-butyl group: A prominent fragment would be expected from the loss of a tert-butyl radical, leading to an ion at m/z corresponding to the protonated carbamic acid derivative.

Loss of isobutylene: Cleavage of the tert-butyl carbamate group can also occur via the loss of isobutylene (C₄H₈), resulting in the formation of the corresponding carbamic acid.

Cleavage of the carbamate bond: Fragmentation of the N-C(O) bond could lead to the formation of the 2-iodo-4-methylaniline (B1303665) radical cation.

Loss of iodine: The loss of the iodine atom would also be a possible fragmentation pathway.

Interactive Data Table: Predicted HRMS Fragments for this compound

Fragment IonProposed StructurePredicted m/z
[M]⁺C₁₂H₁₆INO₂⁺333.0226
[M - C₄H₉]⁺C₈H₇INO₂⁺275.9572
[M - C₄H₈]⁺C₈H₈INO₂⁺276.9650
[C₇H₇IN]⁺2-iodo-4-methylaniline radical cation231.9647
[M - I]⁺C₁₂H₁₆NO₂⁺206.1181

Note: These are predicted values based on common fragmentation patterns.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

N-H Stretch: A moderate absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate group.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and tert-butyl groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the carbamate is expected in the region of 1680-1720 cm⁻¹.

C-N Stretch and N-H Bend: These vibrations would likely appear in the fingerprint region of the spectrum, typically between 1200-1600 cm⁻¹.

C-O Stretch: The C-O stretching of the carbamate ester would result in absorptions in the 1000-1300 cm⁻¹ range.

Interactive Data Table: Predicted Diagnostic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3200 - 3400Medium
Aromatic C-HStretch> 3000Medium
Aliphatic C-HStretch< 3000Medium-Strong
C=OStretch1680 - 1720Strong
N-HBend1500 - 1600Medium
C-NStretch1200 - 1300Medium
C-OStretch1000 - 1300Medium-Strong

Note: These are predicted values and the exact positions and intensities can be influenced by the molecular environment.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for determining the purity of a synthesized compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC method would be suitable for assessing the purity of this compound.

A typical method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection would likely be performed using a UV detector, as the aromatic ring in the molecule will absorb UV light. The purity of the sample would be determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, GC could be employed for purity assessment and quantification. A hypothetical GC method would involve injecting a solution of the compound into a gas chromatograph, where it would be vaporized and carried by an inert gas through a capillary column. The separation would be based on the compound's boiling point and its interactions with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection, with the latter providing structural information for unequivocal identification.

Thin-Layer Chromatography is a simpler and more rapid technique often used to monitor the progress of chemical reactions and to identify compounds present in a mixture. In a TLC analysis of this compound, a small amount of the compound would be spotted onto a TLC plate coated with a stationary phase, such as silica gel. The plate would then be developed in a sealed chamber with a suitable mobile phase. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (B1210297), would be crucial for achieving good separation. The position of the compound on the developed plate, represented by its retention factor (Rf), would be indicative of its polarity. Visualization could be achieved under UV light or by using a staining agent.

Hypothetical Chromatographic Data

ParameterGas Chromatography (GC)Thin-Layer Chromatography (TLC)
Stationary Phase Phenyl-methyl polysiloxaneSilica gel
Mobile Phase HeliumHexane:Ethyl Acetate (7:3)
Detection Mass Spectrometry (MS)UV light (254 nm)
Retention Time (RT) Not availableNot applicable
Retention Factor (Rf) Not applicableNot available

X-Ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids. While a specific crystal structure of this compound has not been reported, the analysis of other carbamate derivatives by X-ray crystallography provides insight into the structural features that could be expected. nih.govresearchgate.net

For carbamate derivatives, X-ray crystallography can reveal important details about the planarity of the carbamate group and the relative orientation of the aromatic ring and the t-butyl group. nih.gov In the solid state, intermolecular interactions such as hydrogen bonding and π-stacking play a crucial role in determining the crystal packing. researchgate.net In the case of this compound, the N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, potentially leading to the formation of hydrogen-bonded chains or networks in the crystal structure. researchgate.net

General Crystallographic Data for Carbamate Derivatives

ParameterTypical Value Range
Crystal System Monoclinic, Orthorhombic
Space Group P2₁/c, P2₁/n, Pbca
C-N Bond Length (Carbamate) ~1.35 Å
C=O Bond Length (Carbamate) ~1.22 Å
N-H···O Hydrogen Bond Distance ~2.8 - 3.2 Å

Theoretical and Computational Investigations on T Butyl 2 Iodo 4 Methylphenyl Carbamate

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model the distribution of electrons and predict a wide range of chemical behaviors.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules like t-butyl (2-iodo-4-methylphenyl)carbamate. By employing functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), researchers can determine the optimized molecular geometry, including bond lengths and angles.

These calculations also yield crucial electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. In similar carbamate (B1207046) compounds, DFT calculations have been successfully used to determine these parameters, providing a reliable framework for understanding their electronic behavior. For this compound, such calculations would pinpoint the most electron-rich and electron-poor regions, offering clues about its interaction with other chemical species.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and other dynamic processes.

For this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box and observing its trajectory over nanoseconds. This can reveal the most populated conformational states and the flexibility of different parts of the molecule. Such simulations are invaluable for understanding how the molecule might behave in a biological or chemical system.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, DFT calculations can be used to predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. The theoretical spectrum can be compared with an experimentally recorded FT-IR spectrum to confirm the molecule's structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra. Discrepancies between calculated and experimental data can often be resolved by considering the solvent effects and the dynamic nature of the molecule. The accurate prediction of spectroscopic parameters serves as a strong validation of the computational model.

Computational Analysis of Reaction Mechanisms and Transition State Structures

Understanding how a molecule participates in a chemical reaction is a central goal of chemistry. Computational analysis can be used to map out the entire reaction pathway, including the identification of transition state structures. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

Emerging Research Frontiers and Future Directions in the Study of T Butyl 2 Iodo 4 Methylphenyl Carbamate

Exploration of Novel Catalytic Systems for its Synthesis and Functionalization

The synthesis and subsequent functionalization of t-butyl (2-iodo-4-methylphenyl)carbamate are critically dependent on catalytic methodologies. Research in this area is focused on enhancing efficiency, selectivity, and substrate scope. The primary route to this compound typically involves the protection of the amino group of 2-iodo-4-methylaniline (B1303665) using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.govmdpi.com However, the true synthetic versatility lies in the functionalization of its carbon-iodine (C-I) bond.

Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. The development of novel palladium catalysts with specialized ligands continues to be a major research thrust. These catalysts aim to improve reaction kinetics, operate at lower temperatures, and tolerate a wider range of functional groups. Beyond palladium, there is growing interest in using more abundant and cost-effective metals like copper and nickel as catalysts for similar transformations. These alternative systems could provide new reactivity patterns and offer more sustainable synthetic routes.

The table below summarizes key catalytic cross-coupling reactions applicable to the functionalization of this compound.

Table 1: Potential Catalytic Cross-Coupling Reactions for Functionalization

Reaction Name Coupling Partner Bond Formed Typical Catalyst System
Suzuki Coupling Organoboron Reagent (e.g., boronic acid) C-C (Aryl-Aryl) Pd(PPh₃)₄, K₂CO₃ mdpi.com
Heck Coupling Alkene C-C (Aryl-Vinyl) Pd(OAc)₂, P(o-tolyl)₃
Sonogashira Coupling Terminal Alkyne C-C (Aryl-Alkynyl) PdCl₂(PPh₃)₂, CuI, Et₃N
Buchwald-Hartwig Amination Amine C-N (Aryl-Amine) Pd₂(dba)₃, BINAP
Stille Coupling Organostannane C-C (Aryl-Aryl/Vinyl) Pd(PPh₃)₄

| Ullmann Condensation | Alcohol or Amine | C-O or C-N | CuI, Phenanthroline |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of key synthetic steps involving this compound into continuous flow and automated synthesis platforms represents a significant frontier. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processing. This enhanced control can lead to higher yields, improved safety by minimizing the accumulation of hazardous intermediates, and greater scalability.

For a substrate like this compound, flow chemistry is particularly well-suited for exothermic and rapid reactions, such as certain metal-catalyzed cross-couplings. Automated platforms can sequentially perform multiple reaction and purification steps, accelerating the synthesis of a library of derivatives from this core scaffold for applications in drug discovery and materials science. Research is focused on developing robust protocols, optimizing reactor designs, and integrating real-time analytical techniques to monitor reaction progress and purity.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Optimizing Synthetic Routes

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the synthesis and utilization of complex molecules like this compound. preprints.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design entire synthetic pathways from scratch.

Table 2: Potential Applications of AI/ML in the Study of this compound

Application Area Specific Task Potential Impact
Reactivity Prediction Predict the outcome of a Suzuki or Heck coupling with a novel partner. Reduces experimental screening; accelerates discovery of new derivatives.
Reaction Optimization Identify the optimal catalyst, solvent, and temperature for a specific transformation. Maximizes yield and purity; minimizes waste and cost.
Retrosynthetic Analysis Propose the most efficient multi-step synthesis for a complex target molecule derived from the carbamate (B1207046). Uncovers non-intuitive and more effective synthetic routes.

| Property Prediction | Forecast the physicochemical or biological properties of virtual derivatives. | Guides the design of molecules with desired characteristics before synthesis. |

Development of Asymmetric Transformations Involving this compound or its Derivatives

Introducing chirality into molecules derived from this compound is a key objective for applications in pharmaceuticals and agrochemicals. Research in this domain focuses on developing novel asymmetric transformations. One major avenue is the use of chiral catalysts in cross-coupling reactions. By employing a palladium or other metal catalyst complexed with a chiral ligand, it is possible to induce enantioselectivity in reactions that create a new stereocenter.

Another powerful strategy is enzymatic catalysis. For instance, if a derivative of the title compound contains a prochiral functional group, enzymes like lipases or ketoreductases can be used for highly selective transformations. A prominent example in related chemistry is the enzymatic kinetic resolution of racemic alcohols, where an enzyme selectively acylates one enantiomer, allowing for the separation of both. mdpi.comresearchgate.netresearchgate.net This chemoenzymatic approach could be applied to derivatives of this compound to produce optically pure building blocks. researchgate.net

Unexplored Chemistries and Reactivity Patterns of the Iodinated Carbamate Motif

Beyond established cross-coupling reactions, the unique combination of an iodo group and a carbamate on an aromatic ring presents opportunities for exploring novel reactivity. The iodinated carbamate motif is a platform for chemical innovation, with several promising yet underexplored areas.

One such area is hypervalent iodine chemistry . The iodine atom in this compound can be oxidized to a higher valent state (I(III) or I(V)), transforming it from a leaving group into a reactive center capable of delivering functional groups or facilitating complex cyclizations. nih.gov Another frontier is photoredox catalysis , where visible light can be used to generate radical intermediates from the C-I bond under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods.

Furthermore, the potential for domino or cascade reactions is significant. A single catalytic event at the iodo-position could trigger a sequence of intramolecular reactions involving the carbamate or methyl group, rapidly building molecular complexity from a simple starting material. Finally, the ability of the iodine atom to act as a halogen bond donor is an emerging area that could be exploited in crystal engineering and organocatalysis. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.